Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule
Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule
An In-Depth Technical Guide to 3-Iodo-4-methylbenzonitrile (CAS: 42872-79-7)
For Researchers, Scientists, and Drug Development Professionals
3-Iodo-4-methylbenzonitrile is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure is deceptively simple, yet it offers a strategic combination of three distinct functional groups: an aryl iodide, a nitrile, and a methyl group. This trifecta of reactivity makes it an exceptionally versatile intermediate for constructing complex molecular architectures.
The aryl iodide provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group, a common pharmacophore in drug discovery, can act as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, and be chemically transformed into other functionalities like amines or carboxylic acids.[1][2][3] The adjacent methyl group offers an additional site for functionalization and provides steric and electronic influence on the reactivity of the aromatic ring.
This guide offers a comprehensive technical overview of 3-Iodo-4-methylbenzonitrile, moving from its fundamental properties and synthesis to its chemical reactivity and applications, with a focus on providing practical insights for laboratory professionals.
Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. 3-Iodo-4-methylbenzonitrile is a solid at room temperature with defined physical properties that are crucial for its handling and use in reactions.
Physicochemical Data Table
| Property | Value | Reference(s) |
| CAS Number | 42872-79-7 | [4][5][6] |
| Molecular Formula | C₈H₆IN | [4][5] |
| Molecular Weight | 243.04 g/mol | [4][5][6][7] |
| Appearance | Solid | |
| Melting Point | 55-58 °C (lit.) | [4] |
| Boiling Point | 289.3 °C at 760 mmHg | [4] |
| Density | 1.789 g/cm³ | [4] |
| Flash Point | 128.8 °C | [4] |
| InChI Key | YGXPQBKQVKASBM-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(cc1I)C#N |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic data provides an unambiguous confirmation of the molecule's structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by their coupling to each other. The methyl group will present as a sharp singlet further upfield (typically δ 2.4-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for each unique carbon atom. Key signals include the nitrile carbon (C≡N) around δ 118-120 ppm, the carbon bearing the iodine (C-I) which will be shifted upfield to around δ 90-100 ppm, and the aromatic carbons (δ 125-145 ppm). The methyl carbon will appear at approximately δ 20 ppm.[8][9]
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H bends and aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region.[8]
-
MS (Mass Spectrometry): Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z = 243. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum. Key fragmentation patterns may include the loss of iodine or the entire cyano group.[10]
Synthesis and Purification: From Amine to Aryl Iodide
The most common and efficient laboratory synthesis of 3-Iodo-4-methylbenzonitrile starts from the readily available precursor, 3-Amino-4-methylbenzonitrile, via the Sandmeyer reaction.[4] This classic transformation provides a reliable method for converting an aromatic amino group into a halide through a diazonium salt intermediate.[11][12][13]
Workflow: Sandmeyer Iodination
Caption: Synthetic workflow for 3-Iodo-4-methylbenzonitrile via Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
-
Trustworthiness: This protocol is designed as a self-validating system. The temperature control is critical for the stability of the diazonium salt, and the slow addition of reagents prevents dangerous exothermic reactions and side product formation.
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-4-methylbenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[12]
-
Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this temperature is crucial as diazonium salts are unstable at higher temperatures.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[12] Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step is often performed at room temperature to facilitate the decomposition of the diazonium salt and displacement by iodide.
-
-
Workup and Purification:
-
After gas evolution ceases, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to obtain pure 3-Iodo-4-methylbenzonitrile.
-
Chemical Reactivity: A Hub for Molecular Elaboration
The true utility of 3-Iodo-4-methylbenzonitrile lies in the selective reactivity of its functional groups. The aryl iodide is the primary site for building molecular complexity through cross-coupling chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl) in the oxidative addition step of palladium-catalyzed cycles, allowing these reactions to proceed under relatively mild conditions.[14]
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most powerful and widely used reactions in drug discovery for creating biaryl structures or attaching alkyl groups.[15][16]
-
Causality: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, and base is critical. Electron-rich and bulky phosphine ligands accelerate the catalytic cycle, while the base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[16]
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Transformations of the Nitrile and Methyl Groups
-
Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form the corresponding 3-iodo-4-methylbenzoic acid , another valuable synthetic intermediate.[4] Alternatively, it can be reduced to a primary amine (aminomethyl group) using reagents like LiAlH₄ or catalytic hydrogenation.
-
Methyl Group: The benzylic methyl group can be functionalized. For example, radical bromination using N-Bromosuccinimide (NBS) and a radical initiator can produce 4-(bromomethyl)-3-iodobenzonitrile .[4] This benzylic bromide is a potent electrophile, ideal for introducing the scaffold via alkylation of nucleophiles.
Applications in Drug Discovery and Development
The nitrile moiety is a privileged functional group in medicinal chemistry.[1] Its inclusion in drug candidates can enhance binding affinity, modulate physicochemical properties, and block metabolically labile sites.[2]
-
Bioisostere and Hydrogen Bond Acceptor: The linear geometry and electronegativity of the nitrile group allow it to act as a bioisostere for carbonyl groups or even halogens. Its nitrogen atom is a competent hydrogen bond acceptor, enabling key interactions with protein active sites.[2][3]
-
Modulation of Properties: The strong electron-withdrawing nature of the nitrile group significantly impacts the electronics of the aromatic ring. This can be used to tune the pKa of nearby functionalities or to modulate the overall lipophilicity and pharmacokinetic profile of a drug candidate.[3]
-
Gateway to Diverse Libraries: The true power of 3-Iodo-4-methylbenzonitrile in drug development is its role as a scaffold for creating large libraries of compounds for structure-activity relationship (SAR) studies. Using the Suzuki and other cross-coupling reactions, researchers can rapidly and systematically introduce a vast array of different chemical groups at the 3-position and explore how these changes affect biological activity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Iodo-4-methylbenzonitrile is essential for safety.
GHS Hazard Information
-
Classification: Acute Toxicity, Oral (Category 4); Serious Eye Irritation (Category 2).[7]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[7][17]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[19][20]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[20]
-
Ingestion: If swallowed, rinse mouth and call a physician or poison control center immediately. Do not induce vomiting.[20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[19][20]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
Conclusion
3-Iodo-4-methylbenzonitrile is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its orthogonal reactivity make it an invaluable asset for researchers in organic synthesis and drug discovery. The ability to leverage robust cross-coupling chemistry at the iodo position while retaining the valuable nitrile and methyl functionalities provides a reliable and efficient pathway to novel and complex molecules with significant potential in science and medicine.
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